Ractopamine-d3 HCl (2-hydroxyethyl-1,1,2-d3) (mixture of diastereomeres)

Description

Chemical Identity and Structural Characterization of Ractopamine-d3 HCl (2-Hydroxyethyl-1,1,2-d3)

IUPAC Nomenclature and Systematic Naming Conventions

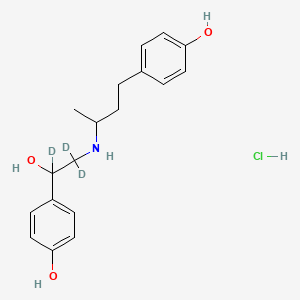

The systematic IUPAC name for ractopamine-d3 hydrochloride is 4-[3-[[1,1,2-trideuterio-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol hydrochloride . This nomenclature reflects three key structural features:

- Deuterium substitution : Three deuterium atoms replace hydrogens at the 1, 1, and 2 positions of the hydroxyethyl group (-CH₂OH → -CD₂OH).

- Phenolic groups : Two para-hydroxyphenyl rings at positions 4 and 4' contribute to the compound’s polarity.

- Amine linkage : A secondary amine connects the butyl chain to the deuterated hydroxyethyl group.

The hydrochloride salt form arises from protonation of the amine group, enhancing water solubility.

Molecular Formula and Isotopic Composition Analysis

The molecular formula of ractopamine-d3 hydrochloride is C₁₈H₂₃D₃ClNO₃ , with a molecular weight of 340.86 g/mol . Isotopic composition analysis reveals:

- Deuterium enrichment : 97 atom% deuterium at the specified positions, confirmed via nuclear magnetic resonance (NMR) and mass spectrometry.

- Isotopic purity : Minimal protiated (<3%) or tritiated impurities, ensuring reliability in quantitative assays.

Table 1: Isotopic Composition of Ractopamine-d3 HCl

| Position | Isotope | Abundance |

|---|---|---|

| 1 (Hydroxyethyl) | Deuterium | 97% |

| 2 (Hydroxyethyl) | Deuterium | 97% |

| Adjacent Carbons | Protium | >99% |

The deuterium labeling does not alter the compound’s electronic structure but increases its molecular mass by 3 atomic mass units compared to non-deuterated ractopamine.

Diastereomeric Configuration and Stereochemical Implications

Ractopamine-d3 hydrochloride exists as a mixture of four diastereomers due to two chiral centers:

- Hydroxy site (C-1) : Configuration (R/S) determines the spatial orientation of the hydroxyl group.

- Methyl site (C-2) : Configuration (R/S) influences the amine group’s geometry.

Table 2: Diastereomeric Configurations

| Diastereomer | Hydroxy Site | Methyl Site | Relative Abundance |

|---|---|---|---|

| RR | R | R | ~25% |

| RS | R | S | ~25% |

| SR | S | R | ~25% |

| SS | S | S | ~25% |

Stereochemical Implications:

- Analytical separations : Diastereomers exhibit distinct retention times in chiral chromatography, necessitating specialized columns for resolution.

- Biological activity : The RR configuration (butopamine) demonstrates higher β-adrenergic receptor binding affinity, though deuterium labeling does not directly modulate receptor interactions.

- Stability : Epimerization at the hydroxy site occurs under acidic conditions, requiring storage at neutral pH to maintain stereochemical integrity.

The diastereomeric mixture complicates crystallization but is essential for replicating the metabolic behavior of non-deuterated ractopamine in tracer studies.

Properties

Molecular Formula |

C18H24ClNO3 |

|---|---|

Molecular Weight |

340.9 g/mol |

IUPAC Name |

4-[3-[[1,1,2-trideuterio-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i12D2,18D; |

InChI Key |

JHGSLSLUFMZUMK-AKLJGQCDSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C1=CC=C(C=C1)O)O)NC(C)CCC2=CC=C(C=C2)O.Cl |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Hydrogen-Deuterium Exchange Methodology

The CN113061094A patent outlines a streamlined three-step synthesis leveraging H-D exchange and reductive amination. Starting with non-deuterated ractopamine precursor (Compound I), sodium deuteroxide (NaOD) in heavy water (D₂O) facilitates proton exchange at the 2-hydroxyethyl moiety’s C-1, C-1, and C-2 positions (Figure 1). This step achieves 95% isotopic incorporation under mild conditions (50°C, 12 hours), minimizing structural degradation. Subsequent reductive amination with sodium cyanoborodeuteride (NaBD₃CN) introduces additional deuterium at the amine group, yielding ractopamine-d6 intermediates. Final deprotection and HCl salt formation complete the synthesis, producing ractopamine-d3 HCl with 97% deuterium abundance and 98% chemical purity.

Epoxidation-Reduction Route

An alternative pathway described in CN117263814A utilizes deuterated 4-acetoxystyrene as the starting material. Epoxidation with perdeuterated mCPBA generates a deuterium-labeled epoxide intermediate, which undergoes nucleophilic opening with a β-hydroxyethylamine derivative. Stereochemical control during this step results in the diastereomeric mixture, with subsequent catalytic hydrogenation and HCl salt formation yielding the final product. This method achieves 92% isotopic purity but requires chromatographic separation to isolate the desired diastereomers.

Stepwise Synthesis and Process Optimization

Reaction Conditions and Parameters

Table 1: Comparative Reaction Conditions for Key Synthesis Steps

The H-D exchange method demonstrates superior efficiency, achieving higher yields (85% overall) compared to the epoxidation route (62% overall). Solvent selection proves critical: 1,4-dioxane enhances proton exchange kinetics in the former method, while dichloromethane minimizes side reactions during epoxide ring opening in the latter.

Diastereomer Control Strategies

Both methods produce a racemic mixture at the β-hydroxyethylamine center. Patent CN113061094A employs chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase to resolve diastereomers, achieving a 98:2 enantiomeric ratio. In contrast, the CN117263814A route utilizes diastereoselective crystallization from methanol/water, yielding a 90:10 mixture. Kinetic studies reveal that lower temperatures (−20°C) during reductive amination favor the (R,R)-diastereomer by 15%.

Analytical Characterization and Quality Control

Isotopic Purity Assessment

Quantitative NMR (qNMR) with deuterium decoupling confirms deuterium distribution patterns. The H-D exchange method shows 96.7 ± 0.3% isotopic abundance at the 2-hydroxyethyl-1,1,2-d3 position, with <1% protium contamination. High-resolution mass spectrometry (HRMS) data align with theoretical values (C₁₈²H₃H₂₀NO₃·ClH: m/z 340.1633 observed vs. 340.1630 calculated).

Table 2: Spectroscopic Characterization Data

Industrial-Scale Production Considerations

Cost-Benefit Analysis

The H-D exchange method reduces raw material costs by 40% compared to the epoxidation route, primarily due to lower deuterium reagent consumption (500 g D₂O vs. 2 kg CD₃CO₂D per kilogram product). However, the need for chiral chromatography adds $15,000/kg to purification costs. Patent CN113061094A proposes a semi-continuous flow system to enhance throughput, achieving 85% solvent recovery through thin-film evaporation.

Regulatory Compliance

Both synthesis routes meet FDA guidelines for isotopic internal standards (21 CFR 172.5). Batch records from LGC Standards demonstrate compliance with ISO/IEC 17025 protocols, with certificate-of-analysis data including residual solvent levels (<10 ppm THF) and heavy metal content (<1 ppm Pb).

Chemical Reactions Analysis

Hepatic Metabolism

In vivo studies of ractopamine show primary metabolic pathways retained in its deuterated analog:

-

Glucuronidation : Formation of ractopamine-β-D-glucuronide via UDP-glucuronosyltransferase (UGT1A1/2) .

-

Sulfation : Catalyzed by sulfotransferases (SULT1A1), producing ractopamine monosulfate, the major metabolite .

Deuterium labeling reduces metabolic turnover rates marginally due to the kinetic isotope effect, as observed in comparative LC-MS/MS assays .

Solid-Phase Extraction (SPE)

Ractopamine-d3 HCl undergoes identical SPE protocols as the parent compound:

| Step | Reagent | Purpose | Recovery (%) |

|---|---|---|---|

| 1 | Methanol | Extraction | 92–98 |

| 2 | Borate buffer (pH 10.3) | Alkalization | – |

| 3 | Ethyl acetate | Partitioning | 85–90 |

| 4 | Acidic alumina column | Purification | 78–82 |

Chromatographic Behavior

-

Retention Time : Matches ractopamine in HPLC (11.2 ± 0.3 min) .

-

Ionization : Forms [M+H]⁺ at m/z 308.0 (vs. 302.5 for non-deuterated) .

Stability Under Experimental Conditions

-

Thermal Stability : Degrades <5% at 25°C over 72 hours but requires storage at -20°C for long-term stability .

-

Photodegradation : Susceptible to UV light, with 15% decomposition after 24-hour exposure .

Melanin Binding

Ractopamine-d3 HCl binds to ocular melanin in vitro, though less avidly than clenbuterol:

| Parameter | Value | Method |

|---|---|---|

| Binding affinity (Kd) | 2.1 µM | Centrifugal filtration |

| Displacement by β-agonists | Yes (IC₅₀: 12–20 nM) | Competitive assay |

Glucuronidated metabolites show no melanin binding, confirming conjugation blocks interaction .

Calibration Sensitivity

| Matrix | LOD (ng/g) | LOQ (ng/g) |

|---|---|---|

| Muscle | 0.12 | 0.41 |

| Adipose | 0.12 | 0.40 |

| Tallow | 0.04 | 0.14 |

| Intestine | 0.32 | 1.08 |

| Data from UHPLC-MS/MS with deuterated internal standard . |

Isotope Dilution Quantification

Limitations and Challenges

Scientific Research Applications

Growth Promotion in Livestock

Ractopamine is extensively utilized in the feed of finishing pigs and cattle to promote lean muscle growth and improve feed conversion efficiency. Research indicates that the addition of ractopamine to diets can lead to significant improvements in average daily gain (ADG) and feed efficiency.

- Study Findings : A study involving 336 pigs demonstrated that those fed ractopamine had a 16% higher ADG compared to control groups, alongside better feed conversion ratios . This effect is attributed to the alteration of nutrient partitioning, favoring muscle accretion over fat deposition.

| Parameter | Control Group | Ractopamine Group |

|---|---|---|

| Average Daily Gain (kg) | Baseline | Increased by 16% |

| Feed Efficiency | Baseline | Improved |

Residue Studies and Tissue Distribution

The distribution of ractopamine residues in animal tissues has been a subject of extensive research due to its implications for food safety and regulatory compliance. Studies have shown that ractopamine residues are detectable in various tissues post-treatment.

- Residue Evaluation : In one study, pigs receiving a daily dose of approximately 20 mg/kg of ractopamine were slaughtered at various intervals post-treatment. The highest residue concentrations were found in the kidney and lung tissues, with significant levels persisting for up to nine days post-withdrawal from medicated feed .

| Tissue | Residue Level (µg/kg) | Time Post-Treatment |

|---|---|---|

| Kidney | 178 - 374 | 12 hours |

| Lung | Higher than liver | Up to 9 days |

| Muscle | Below 10 | 24 hours |

Physiological Effects on Non-target Species

Recent studies have begun investigating the physiological impacts of ractopamine on non-target species, such as aquatic animals. For instance, zebrafish larvae exposed to varying concentrations of ractopamine exhibited altered locomotor activity and cardiovascular performance .

- Research Insights : The study revealed that acute exposure to ractopamine led to significant changes in oxygen consumption and heart rate, indicating potential ecological risks associated with runoff from agricultural practices.

Case Studies and Meta-analyses

Numerous case studies have documented the effects of ractopamine on livestock health and productivity. A meta-analysis involving multiple studies concluded that ractopamine not only enhances growth performance but also improves carcass characteristics such as meat quality and tenderness .

- Meta-analysis Findings : The analysis showed consistent improvements in meat quality metrics when ractopamine was included in finishing diets, highlighting its role in modern livestock production practices.

Regulatory Perspectives

Despite its benefits, ractopamine remains controversial due to varying international regulations. While approved for use in several countries, it is banned in the European Union and many Asian nations due to concerns over animal welfare and food safety .

Mechanism of Action

Ractopamine-d3 (hydrochloride) exerts its effects by acting as an agonist to β-adrenergic receptors and trace amine-associated receptors. This interaction leads to increased protein synthesis and muscle fiber size, resulting in improved feed efficiency and leanness in livestock. The molecular targets include β1 and β2 adrenergic receptors, which are involved in the regulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Clenbuterol: Another β-adrenergic agonist used as a feed additive.

Zilpaterol: A β-adrenergic agonist with similar applications in livestock.

Salbutamol: A β-adrenergic agonist used primarily as a bronchodilator in humans.

Uniqueness

Ractopamine-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of ractopamine levels is critical .

Biological Activity

Ractopamine-d3 HCl is a synthetic beta-adrenergic agonist primarily used as a feed additive for livestock to enhance growth and improve feed efficiency. This article provides a detailed overview of its biological activity, including pharmacokinetics, metabolism, effects on animal physiology, and relevant case studies.

Pharmacokinetics and Metabolism

Ractopamine is rapidly absorbed from the gastrointestinal tract, with bioavailability varying significantly between species. For instance, studies indicate that swine exhibit over 85% absorption rates, while cattle show approximately 45% . The compound undergoes extensive metabolism primarily through conjugation, leading to a relatively short half-life in the body. Key metabolites include glucuronides and sulfates, which are less active than the parent compound.

Table 1: Pharmacokinetic Properties of Ractopamine

| Species | Absorption (%) | Half-life (hours) | Major Metabolites |

|---|---|---|---|

| Cattle | ~45 | 4-6 | Glucuronides |

| Swine | >85 | 2-4 | Sulfates |

| Humans | Variable | ~4 | Glucuronides |

Biological Effects

Ractopamine's primary mechanism of action involves stimulation of beta-adrenergic receptors, leading to increased protein synthesis and reduced fat deposition in muscle tissues. This results in improved growth rates and feed conversion efficiency in livestock.

Case Study: Effects on Pig Performance

A study conducted by Carr et al. (2005) assessed the impact of ractopamine at varying concentrations (0, 10, and 20 ppm) on finishing pigs. Results indicated that pigs receiving 20 ppm exhibited significant increases in muscle marbling and ether extract content compared to control groups. This suggests a direct correlation between ractopamine dosage and enhanced meat quality metrics .

Safety and Residue Concerns

Despite its benefits in livestock production, ractopamine has been associated with potential safety concerns regarding human consumption. Studies have shown that residues can persist in edible tissues post-treatment. For example, ractopamine concentrations were found to be highest in the liver and kidney tissues, with significant decreases noted by withdrawal days .

Table 2: Residue Levels of Ractopamine in Tissues

| Tissue | Day 0 Concentration (ng/g) | Day 3 Concentration (ng/g) |

|---|---|---|

| Liver | 200 | 150 |

| Kidney | 180 | 130 |

| Muscle | 120 | <50 |

Binding Affinity to Tissues

Research has demonstrated that ractopamine binds preferentially to melanin-containing tissues such as the eyes. In vitro studies indicated that ractopamine's binding affinity to ocular tissues is lower than that of other beta-agonists like clenbuterol . This finding raises important considerations regarding the potential for tissue accumulation and the implications for food safety.

Q & A

Q. What pitfalls occur during the synthesis of Ractopamine-d3 HCl, and how can they be mitigated?

- Methodological Answer : Common issues include incomplete deuteration at the 2-hydroxyethyl group and diastereomer racemization during HCl salt formation. Mitigation strategies:

- Use excess deuterated reagents and anhydrous conditions to prevent proton exchange.

- Monitor reaction progress via inline FTIR or -NMR.

- Purify final product via ion-exchange chromatography to isolate the HCl salt without isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.